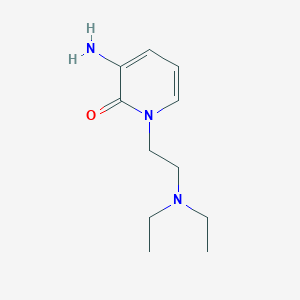

3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one

Description

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

3-amino-1-[2-(diethylamino)ethyl]pyridin-2-one |

InChI |

InChI=1S/C11H19N3O/c1-3-13(4-2)8-9-14-7-5-6-10(12)11(14)15/h5-7H,3-4,8-9,12H2,1-2H3 |

InChI Key |

WZHJCRQYLBBAJG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C=CC=C(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloronicotinic acid with diethylamine to form an intermediate, which is then subjected to further reactions to introduce the amino group at the 3-position of the pyridinone ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 and the diethylaminoethyl side chain participate in nucleophilic substitution reactions.

| Reaction Type | Reagent | Conditions | Product Formed | Mechanism |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | Basic conditions (K₂CO₃, DMF, 80°C) | N-Alkylated derivatives (e.g., 3-(alkylamino)-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one) | SN2 displacement at amino group |

| Acylation | Acyl chlorides (e.g., AcCl) | Room temperature, anhydrous THF | N-Acylated derivatives (e.g., 3-(acetylamino)-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one) | Nucleophilic acyl substitution |

These reactions retain the pyridinone core while modifying the amino group’s electronic properties.

Condensation Reactions

The amino group reacts with carbonyl compounds to form Schiff bases or heterocyclic systems:

Cyclization Reactions

Under basic or acidic conditions, the compound undergoes intramolecular cyclization:

Coordination Chemistry

The amino and carbonyl groups enable metal complexation:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| CuCl₂ | Methanol, RT | Square-planar Cu(II) complexes | Studied for catalytic activity in oxidation reactions |

| Fe(NO₃)₃ | Aqueous ethanol | Octahedral Fe(III) complexes | Potential antimicrobial agents |

Key Mechanistic Insights

-

Electronic Effects : The diethylaminoethyl side chain enhances solubility and directs regioselectivity in electrophilic substitutions.

-

Tautomerism : The pyridinone ring exists in keto-enol equilibrium, influencing reactivity toward electrophiles at the enolic oxygen .

-

Steric Hindrance : Bulky substituents on the amino group limit access to the pyridinone carbonyl, favoring side-chain reactions .

Scientific Research Applications

3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a diethylaminoethyl side chain. It has garnered interest because of its potential biological activities and applications in medicinal chemistry. The compound's structure allows it to engage in various interactions.

Synthesis

The synthesis of 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one typically involves several steps that allow for the efficient production of the compound while maintaining high yields and purity.

Reactions

Common reagents used in reactions involving 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The specific products formed depend on the reaction conditions and the reagents used.

Applications

3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one has several applications:

- Medicinal Chemistry It serves as a precursor in the development of pharmaceuticals.

- Research indicates that 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one exhibits significant biological activity and has been studied for its potential antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with biological targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the diethylamino group enhances its solubility and may improve its pharmacokinetic properties.

- Interaction studies are crucial for understanding how 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one interacts with biological macromolecules, using techniques such as X-ray crystallography and NMR spectroscopy. These studies provide insights into its therapeutic potential and mechanisms of action.

Structural Similarity

Several compounds share structural similarities with 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 3-Amino-1-propanol | 0.85 | Similar structure but lacks the pyridine ring |

| 1-(2-Hydroxyethyl)pyrrolidine | 0.80 | Contains a similar hydroxyl group but differs in ring structure |

| 4-Diethylaminobenzaldehyde | 0.75 | Shares diethylamino group; used in similar applications |

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Kinase Inhibition

Pyridin-2-one derivatives with aminoalkyl side chains exhibit kinase inhibitory activity. For example:

- Compound 36 (1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one) inhibits c-Src kinase with an IC50 of 12.5 µM .

Antiviral Activity

PF-46396, a structurally distinct pyridin-2-one derivative, inhibits HIV-1 maturation by targeting the CA-SP1 cleavage site. Its resistance profile (CA-I201V mutation) differs from other inhibitors like bevirimat, suggesting divergent binding modes .

Physicochemical Properties

- Molecular Weight: The diethylaminoethyl group increases molecular weight (estimated ~251.3 g/mol) compared to dimethylamino (237.3 g/mol) or ethyl (138.17 g/mol) analogs .

- Solubility: Dimethylamino and methoxyethyl substituents improve aqueous solubility, while diethylamino may reduce it due to higher hydrophobicity .

Biological Activity

3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its amino group and diethylamino substituent, which contribute to its pharmacological properties. Research indicates that it exhibits significant biological activity, including potential anticancer, antibacterial, and antifungal effects.

Anticancer Activity

Recent studies have demonstrated that 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one displays promising anticancer properties. In vitro assays have shown that this compound inhibits the proliferation of various cancer cell lines, including HeLa and A549 cells. The mechanism of action appears to involve the induction of cell cycle arrest and apoptosis.

Case Study: Cell Cycle Arrest and Apoptosis

In a study examining the effects of this compound on HeLa cells, it was found that treatment led to a significant increase in G2/M phase arrest, which was accompanied by mitochondrial depolarization and activation of caspase pathways. Specifically, the compound induced apoptosis through intrinsic pathways, suggesting its potential as an anticancer agent .

Antibacterial and Antifungal Activity

The compound has also been investigated for its antibacterial and antifungal properties. Preliminary results indicate that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one can be attributed to its structural features. The presence of the diethylamino group enhances lipophilicity, facilitating cellular uptake and interaction with biological targets. Studies focusing on SAR have highlighted that modifications to the amino group or the pyridine ring can significantly alter the compound's potency .

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa | 0.45 - 0.80 | Induction of G2/M arrest |

| Anticancer | A549 | 0.43 - 0.50 | Apoptosis via intrinsic pathway |

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | Inhibition of bacterial growth |

| Antifungal | Candida albicans | TBD | TBD |

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Diethylamino group | Increased potency |

| Alkyl chain length | Optimal length enhances activity |

| Substituents on pyridine | Altered binding affinity |

In Vivo Studies

In vivo experiments using animal models have further corroborated the in vitro findings, showcasing the compound's ability to inhibit tumor growth effectively while exhibiting minimal toxicity to normal tissues . These studies are crucial for understanding the therapeutic potential and safety profile of 3-Amino-1-(2-(diethylamino)ethyl)pyridin-2(1H)-one.

Q & A

Q. Resolution Strategy :

- Replicate assays with standardized protocols.

- Perform molecular docking to correlate activity with binding poses.

- Compare with positive controls (e.g., PP2 for c-Src) to validate experimental conditions .

What design strategies enhance the utility of 3-aminopyridin-2(1H)-ones as enzyme inhibitors or peptidomimetics?

Level: Advanced

Answer:

- Bioisosteric Replacement : Substitute the pyridinone core with quinazolinone or dihydroquinoline to mimic peptide backbones .

- Functional Group Addition : Introduce hydrogen-bond donors (e.g., hydroxyl, carbonyl) to target active-site residues.

- SAR Studies : Systematic variation of substituents (e.g., 4-aryl groups) to map pharmacophores. Example: 3-amino-4-aryl derivatives showed enhanced antioxidant and luminescent properties .

Table 1 : c-Src Kinase Inhibitory Activity of Select Derivatives

| Compound | Substituents | IC₅₀ (µM) |

|---|---|---|

| 36 | 2-Hydroxy-4-methoxybenzoyl | 12.5 |

| 38 | 3-Fluorophenyl | 19.9 |

| 45 | 4-Nitrobenzyl | 20.1 |

How can computational methods like DFT aid in the design of pyridin-2(1H)-one-based therapeutics?

Level: Advanced

Answer:

- Electronic Structure Analysis : DFT predicts charge distribution, guiding modifications to enhance binding (e.g., electron-withdrawing groups for kinase inhibition) .

- Conformational Studies : Molecular dynamics simulations assess flexibility of the diethylaminoethyl sidechain in solvent environments.

- ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and metabolic stability early in design .

What are the challenges in scaling up the synthesis of 3-amino-substituted pyridin-2(1H)-ones for preclinical studies?

Level: Advanced

Answer:

- Intermediate Stability : Amino groups may oxidize; use inert atmospheres (N₂/Ar) and antioxidants like BHT.

- Purification at Scale : Replace column chromatography with recrystallization or countercurrent distribution.

- Regioselectivity : Optimize stoichiometry to avoid byproducts (e.g., over-alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.